molecular formula C18H14O5 B12373704 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone CAS No. 6621-92-7

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone

Cat. No.: B12373704
CAS No.: 6621-92-7
M. Wt: 310.3 g/mol
InChI Key: ZOHPXEDJWXZOLY-JYRVWZFOSA-N
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Description

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furanone core with substituted benzylidene and methoxyphenyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylacetic acid under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzylidene or methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrofuranones. Substitution reactions result in various substituted derivatives with altered chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It exhibits biological activity, including antioxidant and antimicrobial properties, making it a candidate for drug development.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in materials science and the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating biological pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dihydroxybenzylidene)-2(3H)-furanone: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    5-(4-Methoxyphenyl)-2(3H)-furanone: Lacks the dihydroxybenzylidene group, affecting its reactivity and applications.

    3-(4-Methoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone:

Uniqueness

3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone stands out due to the presence of both dihydroxybenzylidene and methoxyphenyl groups, which confer unique chemical reactivity and biological activity. This combination of functional groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

6621-92-7

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

(3Z)-3-[(2,4-dihydroxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

InChI

InChI=1S/C18H14O5/c1-22-15-6-3-11(4-7-15)17-9-13(18(21)23-17)8-12-2-5-14(19)10-16(12)20/h2-10,19-20H,1H3/b13-8-

InChI Key

ZOHPXEDJWXZOLY-JYRVWZFOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=C(C=C(C=C3)O)O)/C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)O)O)C(=O)O2

Origin of Product

United States

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